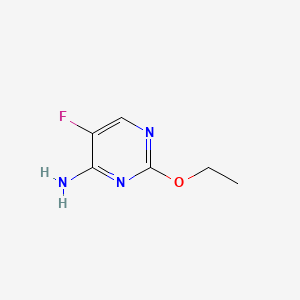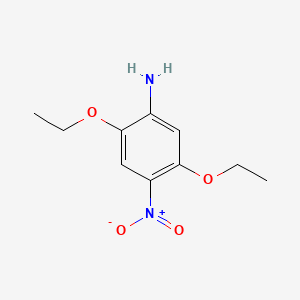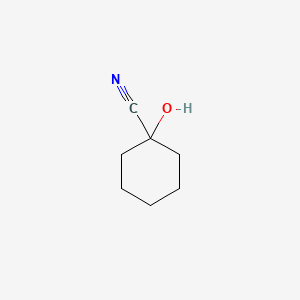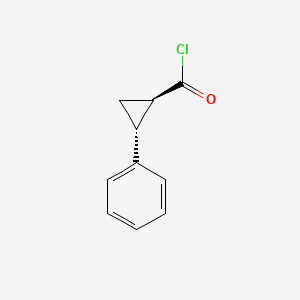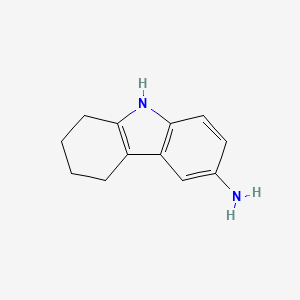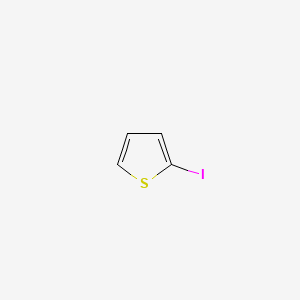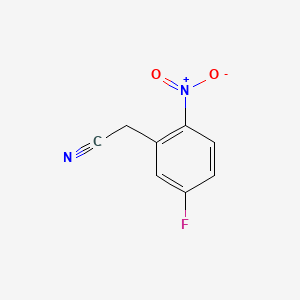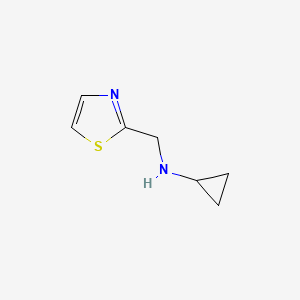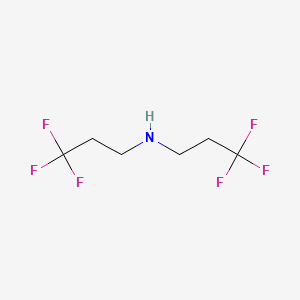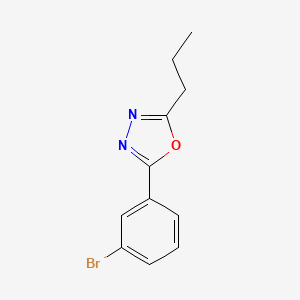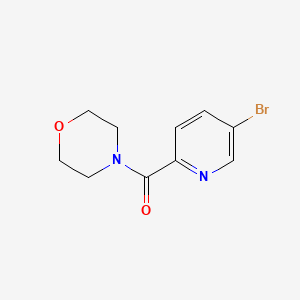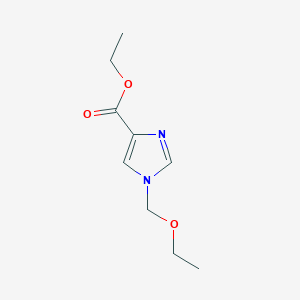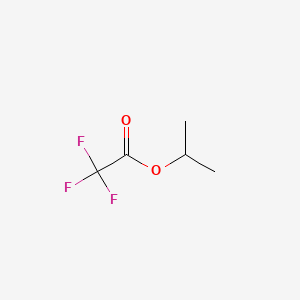
异丙基三氟乙酸酯
描述
Isopropyl trifluoroacetate (IPTFA) is an organofluorine compound that has been widely used in scientific research due to its versatile properties. It is a colorless liquid with a sweet smell and is soluble in both organic and aqueous solvents. IPTFA is used in various applications such as in organic synthesis, as a solvent in biochemical research, and as a reagent in laboratory experiments.
科学研究应用
有机合成
异丙基三氟乙酸酯是一种常用的有机合成化合物 . 它是三氟乙酸的衍生物,通常用作各种化学反应中的试剂或溶剂 .
环境影响研究
三氟乙酸根离子,三氟乙酸的阴离子,已在环境中检测到,包括水体 . 已进行研究以评估三氟乙酸的哺乳动物毒性和环境暴露造成的潜在人类健康风险 . 作为衍生物,异丙基三氟乙酸酯可能包含在这些研究中。
毒理学研究
已对三氟乙酸的哺乳动物毒性进行了研究,三氟乙酸是异丙基三氟乙酸酯的组成部分 . 这包括对急性毒性、重复剂量研究、生物标志物分析等的分析 .
生育研究
三氟乙酸已用于评估生育和发育毒性方面的研究 . 使用三氟乙酸对大鼠进行了为期一代的生殖毒性扩展研究 .
工业废物管理
三氟乙酸,异丙基三氟乙酸酯的来源,已被研究用于从工业废水中回收 . 其目的是提出一种简单有效的方法,允许从废水中回收三氟羧酸 .
制药和农用化学品合成
三氟乙酸用作农用化学品和药物合成的中间体 . 作为衍生物,异丙基三氟乙酸酯可能在类似的应用中使用。
安全和危害
Isopropyl trifluoroacetate is a highly flammable substance and should be handled with care . It is advised to avoid breathing dust, fume, gas, mist, vapors, and spray. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
作用机制
Target of Action
Isopropyl trifluoroacetate is a chemical compound with the molecular formula C5H7F3O2
Mode of Action
It is known that trifluoroacetic acid, a related compound, is a stronger acid than acetic acid due to the highly electronegative fluorine atoms and the electron-withdrawing nature of the trifluoromethyl group . This property could potentially influence the interaction of Isopropyl trifluoroacetate with its targets.
Result of Action
Safety data suggests that it may cause skin irritation, serious eye damage, and respiratory system toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isopropyl trifluoroacetate. For instance, it is considered hazardous and is classified as a flammable liquid . Therefore, it should be kept away from heat, sparks, open flames, and hot surfaces. It should also be stored in a well-ventilated place and kept cool . Furthermore, it should be handled with care to avoid release into the environment .
生化分析
Biochemical Properties
Isopropyl trifluoroacetate plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of trifluoroacetyl groups. The compound’s interactions with enzymes such as cytochrome P450 are crucial for its role in metabolic processes . These interactions often involve the formation of transient complexes that enable the transfer of functional groups, thereby influencing the overall reaction kinetics.
Cellular Effects
Isopropyl trifluoroacetate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce mild liver hypertrophy in mammalian cells, indicating its impact on cellular metabolism and gene expression . Additionally, it can act as a weak peroxisome proliferator, affecting cellular processes related to lipid metabolism.
Molecular Mechanism
The molecular mechanism of isopropyl trifluoroacetate involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, isopropyl trifluoroacetate can inhibit certain enzymes by forming stable complexes, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can result in changes in gene expression and metabolic flux, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isopropyl trifluoroacetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that isopropyl trifluoroacetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with mild liver hypertrophy and other cellular changes.
Dosage Effects in Animal Models
The effects of isopropyl trifluoroacetate vary with different dosages in animal models. At low doses, the compound has minimal toxic effects, but at high doses, it can induce adverse effects such as liver hypertrophy and changes in liver enzyme levels . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing significant toxicity.
Metabolic Pathways
Isopropyl trifluoroacetate is involved in various metabolic pathways, including those related to the metabolism of fluorinated compounds. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form trifluoroacetic acid and other metabolites . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, isopropyl trifluoroacetate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of isopropyl trifluoroacetate is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
propan-2-yl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-3(2)10-4(9)5(6,7)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAXRKSDVDALDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193060 | |
| Record name | Isopropyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400-38-4 | |
| Record name | Isopropyl trifluoroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary method for synthesizing Isopropyl trifluoroacetate?
A: Isopropyl trifluoroacetate is typically produced through the esterification of Isopropanol with Trifluoroacetic acid. [] This reaction can be optimized using techniques like reaction rectification in a specialized bulkhead column. [] This method allows for efficient countercurrent contact between the reactants, leading to a higher yield of the desired ester product. []
Q2: What is known about the conformational properties of Isopropyl trifluoroacetate?
A: While specific structural data is limited in the provided research, studies employing low-resolution microwave spectroscopy have been conducted to analyze the conformation of Isopropyl trifluoroacetate. [] This technique helps in understanding the spatial arrangement of atoms within the molecule and provides insights into its physical and chemical properties.
Q3: Are there any environmental concerns associated with Isopropyl trifluoroacetate?
A3: While the provided research doesn't directly address the environmental impact of Isopropyl trifluoroacetate, it's crucial to consider the potential effects of Trifluoroacetic acid, a key component in its synthesis. Further research is needed to determine the compound's persistence, bioaccumulation potential, and overall environmental footprint.
Q4: What future research directions are relevant to Isopropyl trifluoroacetate?
A: Given its presence as a by-product in propane functionalization reactions, exploring ways to optimize its yield through catalyst modifications or reaction condition adjustments could be of interest. [, ] Additionally, investigating its potential applications in organic synthesis, perhaps as a protecting group or a reagent, could be a fruitful avenue for future research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



